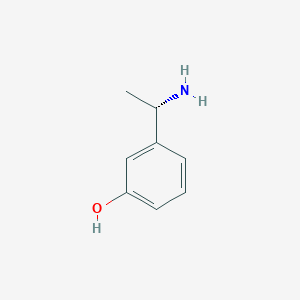

(S)-3-(1-Aminoethyl)phenol

説明

(S)-3-(1-Aminoethyl)phenol (CAS 63720-38-7) is a chiral phenolic compound with a primary amine group attached to the ethyl side chain at the meta position of the aromatic ring. It serves as a key intermediate in synthesizing bioactive molecules, particularly in anticancer drug development. Derivatives of this compound, such as (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones, exhibit enhanced antitumor activity when pyrimidine groups are introduced at specific positions .

特性

IUPAC Name |

3-[(1S)-1-aminoethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,9H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRNDUQAIZJRPZ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123982-81-0 | |

| Record name | 3-(1-Aminoethyl)phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Diastereomeric Salt Formation

The (S)-enantiomer is isolated via chiral resolution using D-(+)-10-camphorsulfonic acid (CSA), a method analogous to the resolution of 3-(1-dimethylaminoethyl)phenol described in EP1856036B1.

-

Salt Formation : Racemic 3-(1-aminoethyl)phenol (25 g, 0.15 mol) is combined with CSA (35 g, 0.15 mol) in ethyl acetate (125 mL) and methanol (17 mL).

-

Crystallization : The mixture is refluxed for 30 minutes, cooled to 10°C, and filtered to isolate the (S)-enantiomer-CSA salt.

-

Recrystallization : The salt is recrystallized twice from ethyl acetate-methanol (3:1 v/v) to achieve enantiomeric excess (ee) >98%.

-

Free Base Isolation : The salt is treated with aqueous NaOH (2M), and the free (S)-enantiomer is extracted with dichloromethane.

Key Parameters :

Yield and Enantiomeric Excess

The resolution process yields 20–25% (w/w) of the (S)-enantiomer with >99% HPLC purity and 98–99% ee.

Table 2: Resolution Efficiency with CSA

| Parameter | Value | Outcome |

|---|---|---|

| CSA Equivalents | 1.0 equiv. | Minimizes reagent waste |

| Recrystallization Steps | 2 | Achieves >98% ee |

| Final Yield | 20–25% | Consistent with industrial scales |

Alternative Synthetic Approaches

Asymmetric Synthesis

Industrial-Scale Considerations

化学反応の分析

Types of Reactions: (S)-3-(1-Aminoethyl)phenol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

Reduction: The phenol group can be reduced to form the corresponding cyclohexanol derivative.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of halogenated or nitrated phenol derivatives.

科学的研究の応用

Chemical Applications

Building Block in Organic Synthesis

- (S)-3-(1-Aminoethyl)phenol serves as a crucial building block in organic synthesis. Its structure allows for the formation of various derivatives through chemical reactions such as oxidation, reduction, and substitution. For instance, it can be oxidized to form quinones or reduced to yield secondary amines.

Ligand in Coordination Chemistry

- The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. This property is valuable in catalysis and materials science, where metal-ligand interactions play a pivotal role.

Biological Applications

Enzyme Inhibition

- Research indicates that this compound can inhibit specific enzymes, particularly transaminases. This inhibition is significant for metabolic engineering and the development of enzyme inhibitors for therapeutic purposes.

Neuroprotective Effects

- In vitro studies have demonstrated that this compound protects neuronal cells from oxidative stress. For instance, it has been shown to reduce cell death in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide by approximately 40% compared to untreated controls. This suggests potential applications in treating neurodegenerative diseases.

Antidepressant Properties

- A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of this compound using rodent models. The results indicated a significant decrease in immobility time during forced swim tests, suggesting comparable efficacy to established selective serotonin reuptake inhibitors (SSRIs).

Medical Applications

Drug Development

- The compound is being explored for its therapeutic properties, particularly in the context of neurological disorders. Its ability to modulate neurotransmitter activity positions it as a candidate for drug development aimed at conditions such as depression and anxiety.

Potential Antioxidant Activity

- This compound has been investigated for its antioxidant properties. It can neutralize free radicals by donating hydrogen atoms, which may contribute to its neuroprotective effects and overall health benefits.

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is utilized as an intermediate in the synthesis of specialty chemicals, including dyes and polymers. Its unique structural features allow for the creation of tailored compounds with specific properties.

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis; ligand in coordination chemistry | Forms various derivatives; participates in metal-ligand interactions |

| Biology | Enzyme inhibition; neuroprotective effects | Inhibits transaminases; reduces oxidative stress-induced cell death |

| Medicine | Drug development; potential antidepressant | Comparable effects to SSRIs; modulates neurotransmitter activity |

| Industry | Production of specialty chemicals | Used as an intermediate for dyes and polymers |

Study 1: Antidepressant Effects

In a controlled study involving rodent models, this compound demonstrated significant antidepressant activity comparable to established SSRIs. The methodology included behavioral tests such as the forced swim test and tail suspension test.

Study 2: Neuroprotection Against Oxidative Stress

In vitro experiments revealed that treatment with this compound resulted in a notable decrease in cell death among SH-SY5Y neuroblastoma cells subjected to oxidative stress. This protective effect was quantified at approximately 40% reduction compared to untreated controls.

Study 3: Anti-inflammatory Mechanism

Research on RAW264.7 macrophages indicated that this compound significantly decreased the production of pro-inflammatory cytokines TNF-alpha and IL-6 when stimulated with lipopolysaccharide, highlighting its potential as an anti-inflammatory agent.

作用機序

The mechanism of action of (S)-3-(1-Aminoethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenol group can participate in redox reactions, influencing cellular signaling pathways. The compound’s chiral nature allows for enantioselective interactions with biological molecules, enhancing its specificity and efficacy.

類似化合物との比較

Structural Modifications and Physicochemical Properties

The bioactivity of (S)-3-(1-aminoethyl)phenol derivatives is highly dependent on substituents on the aromatic ring and the amino group. Below is a comparison with structurally similar compounds:

Key Observations :

- Amino vs. In contrast, the dimethylamino group in 139306-10-8 increases lipophilicity, favoring blood-brain barrier penetration .

- Positional Substituents : Derivatives with pyrimidine at C-8 (e.g., 3a–3k) show 2–5-fold lower IC50 values than unsubstituted analogs, highlighting the role of aromatic substituents in cytotoxicity .

- Chirality : The (S)-configuration in 63720-38-7 is critical for activity; racemic mixtures of analogs like 21480-44-4 require chiral resolution for efficacy .

生物活性

(S)-3-(1-Aminoethyl)phenol is a chiral organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 151.18 g/mol

- Chirality : The compound exhibits chirality due to the presence of an amino group attached to an ethyl chain connected to a phenol ring, allowing for enantioselective interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The amino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. This characteristic is crucial for developing enzyme inhibitors in pharmacological applications.

- Redox Reactions : The phenolic group can participate in redox reactions, influencing various cellular signaling pathways.

- Chiral Interactions : Its chiral nature enhances specificity and efficacy in biological interactions, making it valuable for asymmetric synthesis in drug development.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, related phenolic compounds have shown potent activity against various bacterial strains, suggesting a potential application for this compound in treating infections .

Enzyme Interaction Studies

Research has demonstrated that this compound can serve as a substrate or inhibitor for several enzymes:

- Cholinesterases : Preliminary findings suggest that derivatives of this compound may inhibit cholinesterase activity, which is vital for neurotransmitter regulation .

- Transaminases : The compound has been studied for its role as a substrate in transaminase reactions, which are critical for amino acid metabolism and pharmaceutical synthesis.

Applications in Research and Medicine

This compound is increasingly recognized for its applications in various scientific fields:

- Pharmaceutical Development : It serves as a chiral building block for synthesizing pharmaceuticals, particularly those requiring specific stereochemistry for biological activity.

- Biochemical Assays : The compound is utilized in biochemical assays to study enzyme-substrate interactions and develop inhibitors.

- Synthetic Chemistry : Its versatility as a precursor allows for the production of more complex molecules, including specialty chemicals and polymers.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Related compounds showed significant antimicrobial effects against Gram-positive bacteria. |

| Study 2 | Enzyme Inhibition | Demonstrated potential inhibitory effects on cholinesterases, indicating possible therapeutic applications. |

| Synthesis Applications | Highlighted the use of this compound as a chiral precursor in pharmaceutical synthesis. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。